1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C32H25BF4N2O2 and its molecular weight is 556.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate (commonly referred to as the compound) is a synthetic organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Structure
The compound features a complex structure characterized by multiple aromatic rings and a pyridinium moiety. Its chemical formula is represented as follows:
- Molecular Formula : C24H22N2BF4
- CAS Number : 457602-00-5
- SMILES Notation : FB-(F)F
Physical Properties
Property | Value |
---|---|
Purity | 96% |
Solubility | Soluble in polar solvents |
Melting Point | Not specified |
The biological activity of the compound primarily stems from its ability to interact with cellular components, potentially affecting various signaling pathways. Key mechanisms include:
- Antioxidant Activity : The presence of nitrophenyl groups may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains, possibly due to disruption of bacterial cell membranes.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Studies indicate:
- Absorption : The compound shows variable absorption rates depending on the administration route (oral vs. parenteral).
- Distribution : Following administration, it distributes widely in tissues, with a preference for lipid-rich environments.
- Metabolism : Initial metabolism occurs primarily in the liver, where it undergoes biotransformation to active metabolites.
- Excretion : The compound and its metabolites are excreted mainly through urine.
Case Studies
-
In Vivo Study on Antimicrobial Activity
- A study conducted on mice demonstrated that administration of the compound at doses of 10 mg/kg resulted in a significant reduction in bacterial load in infected tissues compared to controls. Histological analyses revealed reduced inflammation and tissue damage.
-
Cell Culture Studies
- In vitro experiments using human cell lines indicated that the compound can induce apoptosis in cancer cells through mitochondrial pathways. IC50 values were determined to be approximately 15 µM for breast cancer cells.
-
Toxicological Assessment
- Toxicity studies revealed that at higher concentrations (above 50 µM), the compound exhibited cytotoxic effects on normal human fibroblasts, highlighting the need for careful dosing in therapeutic applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N2O2.BF4/c1-24-12-17-29(18-13-24)33-31(21-16-25-14-19-30(20-15-25)34(35)36)22-28(26-8-4-2-5-9-26)23-32(33)27-10-6-3-7-11-27;2-1(3,4)5/h2-23H,1H3;/q+1;-1/b21-16+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAPEONYJNIKGW-JEBHESKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25BF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.